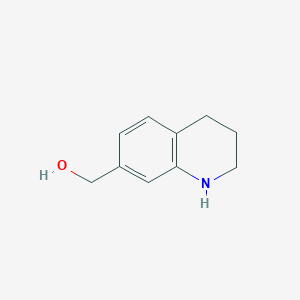

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Description

BenchChem offers high-quality (1,2,3,4-Tetrahydroquinolin-7-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,3,4-Tetrahydroquinolin-7-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h3-4,6,11-12H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRBFJUGIGJMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)CO)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000045-81-7 | |

| Record name | (1,2,3,4-tetrahydroquinolin-7-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 7-hydroxymethyl-1,2,3,4-tetrahydroquinoline

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 7-hydroxymethyl-1,2,3,4-tetrahydroquinoline , a bifunctional heterocyclic scaffold used in drug discovery.

Synonyms: (1,2,3,4-Tetrahydroquinolin-7-yl)methanol; 7-Hydroxymethyl-THQ CAS Registry Number: 2387602-55-1 (as N-Boc derivative); Free base analogs vary.

Executive Summary

7-Hydroxymethyl-1,2,3,4-tetrahydroquinoline represents a "privileged scaffold" in medicinal chemistry, combining a conformationally restricted aniline (the tetrahydroquinoline core) with a primary benzylic alcohol. This dual-functionality allows for orthogonal derivatization: the secondary amine (N1) serves as a vector for solubilizing groups or peptidomimetic chains, while the hydroxymethyl group (C7) acts as a handle for pharmacophore attachment or further extension. It is widely utilized in the development of integrin antagonists, arginine mimetics, and GPCR ligands.

Physicochemical Properties

The molecule exhibits properties characteristic of both lipophilic aromatics and polar hydrogen-bonding systems.

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | C₁₀H₁₃NO | Core scaffold |

| Molecular Weight | 163.22 g/mol | Fragment-based drug discovery (FBDD) compliant |

| cLogP | ~1.2 – 1.5 | Good membrane permeability; suitable for CNS penetration |

| pKa (N1-H) | ~5.0 – 5.5 | Less basic than aliphatic amines due to aniline resonance |

| pKa (O-H) | ~15 | Typical primary alcohol acidity |

| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding interactions |

| H-Bond Acceptors | 2 (N, O) | |

| Topological Polar Surface Area (TPSA) | ~32 Ų | Well within the "Rule of 5" (<140 Ų) |

Synthetic Pathways

Synthesis typically proceeds via the reduction of quinoline precursors. The aromatic pyridine ring of the quinoline is reduced to the piperidine ring of the tetrahydroquinoline, often requiring specific catalysts to avoid over-reduction or hydrogenolysis of the benzylic alcohol.

Pathway A: Reduction of 7-Substituted Quinolines

This is the most common industrial route. The starting material is often methyl 7-quinolinecarboxylate .

-

Ring Reduction: Catalytic hydrogenation (H₂/PtO₂ or H₂/Pd-C) in acidic media (AcOH) reduces the pyridine ring to the 1,2,3,4-tetrahydroquinoline.

-

Ester Reduction: The ester at C7 is subsequently reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).

Pathway B: Selective Functionalization

Alternatively, the hydroxymethyl group can be installed via formylation of a protected tetrahydroquinoline, though this is less regioselective due to competing ortho/para direction of the nitrogen.

Figure 1: Standard synthetic workflow from commercially available quinoline esters.

Chemical Reactivity & Derivatization

The scaffold offers two distinct nucleophilic sites with different reactivity profiles, enabling orthogonal protection and functionalization.

Nitrogen (N1) Reactivity

The N1 nitrogen is a secondary aniline. It is nucleophilic but less basic than aliphatic amines.

-

Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. This is often the first step to "lock" the nitrogen and modulate lipophilicity.

-

Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃ to form tertiary amines.

-

Protection: Standard protecting groups: Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl).

Hydroxymethyl (C7) Reactivity

The C7 position contains a primary benzylic alcohol.

-

Oxidation: Can be oxidized to the aldehyde (using MnO₂ or Swern conditions) or carboxylic acid (Jones reagent).

-

Substitution: Conversion to a leaving group (Mesylate/Tosylate or Halide) allows for nucleophilic displacement, useful for extending the carbon chain.

-

Etherification: Standard Williamson ether synthesis or Mitsunobu reaction to attach aryl/alkyl groups.

Aromatic Core

The benzene ring is electron-rich due to the nitrogen donation. Electrophilic Aromatic Substitution (EAS) typically occurs at positions ortho or para to the nitrogen (positions 6 and 8). The C7 substituent sterically hinders position 8 slightly, making position 6 the kinetic favorite for halogenation or nitration.

Figure 2: Orthogonal reactivity map of the 7-hydroxymethyl-THQ scaffold.

Medicinal Chemistry Applications

This scaffold is frequently used to mimic the side chains of amino acids (like arginine or tyrosine) in a conformationally restricted manner.

-

Integrin Antagonists: The THQ core serves as a rigid spacer in fibrinogen receptor antagonists (GPIIb/IIIa inhibitors). The basic nitrogen mimics the arginine guanidine, while the hydroxymethyl group can be extended to mimic the aspartate carboxylate [1].

-

Peptidomimetics: Used to constrain the backbone of peptide drugs, reducing proteolysis and improving oral bioavailability.

-

CNS Agents: The lipophilicity and pKa make it an excellent scaffold for crossing the blood-brain barrier. Analogs have been explored for serotonin (5-HT) and dopamine receptor modulation.

Experimental Protocols

Protocol A: Synthesis of N-Boc-7-hydroxymethyl-1,2,3,4-tetrahydroquinoline

This protocol assumes starting from the commercially available methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate.

Step 1: N-Protection

-

Dissolve methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (1.0 eq) in DCM (0.2 M).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and DMAP (0.1 eq).

-

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc ester.

Step 2: Ester Reduction

-

Dissolve the N-Boc ester (1.0 eq) in anhydrous THF (0.1 M) under Nitrogen.

-

Cool to 0°C.

-

Add LiBH₄ (2.0 M in THF, 2.5 eq) dropwise. Note: LiBH₄ is preferred over LiAlH₄ to avoid reducing the Boc group.

-

Allow to warm to RT and stir for 12 hours.

-

Quench carefully with MeOH, then sat. NH₄Cl.

-

Extract with EtOAc, dry, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Oxidation to 7-Formyl-THQ

-

Dissolve N-Boc-7-hydroxymethyl-THQ in DCM.

-

Add activated MnO₂ (10 eq).

-

Stir vigorously at RT for 16 hours.

-

Filter through a pad of Celite to remove solids.

-

Concentrate filtrate to obtain the aldehyde (usually quantitative).

References

-

Derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid as novel fibrinogen receptor antagonists. Source: PubMed (NIH) Significance: Demonstrates the utility of the THQ/THIQ acid/alcohol scaffold in designing Arg-mimetics for anti-platelet therapy.

-

Tetrahydroquinoline Synthesis & Reactivity. Source: Organic Chemistry Portal Significance: Comprehensive overview of methods to synthesize and functionalize the THQ core.

-

ChemicalBook Entry: 7-Hydroxymethyl-THQ Derivatives. Source: ChemicalBook Significance: Commercial availability of the N-Boc protected building block (CAS 2387602-55-1).

An In-Depth Technical Guide to (1,2,3,4-Tetrahydroquinolin-7-yl)methanol: Properties, Synthesis, and Applications

Executive Summary: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] These nitrogen-containing heterocycles exhibit a remarkable range of pharmacological activities, including antioxidant, anticancer, and antibacterial properties.[1][3] This guide provides a detailed technical overview of a specific derivative, (1,2,3,4-Tetrahydroquinolin-7-yl)methanol. We will explore its core molecular properties, delve into robust synthetic strategies with mechanistic insights, and present detailed protocols for evaluating its potential applications in drug discovery and development, particularly focusing on its antioxidant and anticancer possibilities.

Core Molecular Properties

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol is a derivative of the tetrahydroquinoline core, featuring a hydroxymethyl substituent at the 7-position of the aromatic ring. This functional group is significant as it can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and provides a key interaction point (hydrogen bond donor/acceptor) for biological targets.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [5][6] |

| Molecular Weight | 163.22 g/mol | [5][6][7] |

| IUPAC Name | (1,2,3,4-Tetrahydroquinolin-7-yl)methanol | N/A |

| Canonical SMILES | OCC1=CC2=C(C=C1)CCNC2 | [5] |

| Parent Heterocycle | 1,2,3,4-Tetrahydroquinoline | [8] |

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

The THQ nucleus is a recurring motif in numerous pharmaceuticals and natural alkaloids, conferring a rigid three-dimensional structure that is amenable to diverse functionalization.[2] Its inherent biological activities are broad; for instance, the scaffold is associated with significant antioxidant and radical-scavenging effects.[1] Furthermore, THQ derivatives have been extensively investigated as potent agents in oncology. They serve as a foundational structure for designing inhibitors of crucial cancer targets, such as Lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.[9] The strategic placement of substituents, like the 7-hydroxymethyl group, is a key medicinal chemistry approach to enhance target affinity, selectivity, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthetic Strategies and Mechanistic Rationale

The synthesis of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol can be approached through a logical sequence involving the formation of the core heterocyclic system followed by the modification of the C7-substituent.

Synthesis of the Tetrahydroquinoline Core

A prevalent and reliable method for constructing the saturated portion of the THQ system is the catalytic hydrogenation of the corresponding quinoline precursor. This reduction specifically targets the nitrogen-containing aromatic ring.

Causality of Experimental Choice: The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) is favored in industrial and laboratory settings due to its high efficiency, selectivity for the N-heterocycle reduction, and ease of removal from the reaction mixture via simple filtration.[2] The reaction is typically performed under a hydrogen atmosphere, where the catalyst facilitates the addition of hydrogen atoms across the double bonds of the pyridine ring segment of quinoline. Alternative modern approaches, such as domino reactions, offer high-efficiency pathways to complex THQs from simple starting materials in a single operation, representing an advance in green chemistry.[2][10]

Caption: General workflow for the synthesis of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol.

Protocol: Reduction of a 7-Carboxy-Tetrahydroquinoline Intermediate

This protocol details the final step: the conversion of a carboxylic acid or ester at the 7-position to the target primary alcohol.

Principle: Lithium aluminum hydride (LiAlH₄) is a potent and unselective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Substrate Addition: Dissolve 1,2,3,4-tetrahydroquinoline-7-carboxylic acid (or its methyl/ethyl ester) (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safety and results in a granular precipitate that is easy to filter.

-

Isolation: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure (1,2,3,4-Tetrahydroquinolin-7-yl)methanol.

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and chromatography (HPLC).

Key Applications and Experimental Protocols

The unique structure of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol makes it a valuable candidate for investigation in several areas of drug development.

Application as an Antioxidant Agent

Scientific Rationale: The tetrahydroquinoline nucleus, particularly when substituted with electron-donating groups, can act as a potent free radical scavenger. The nitrogen atom and the aromatic ring can participate in stabilizing radical species, thus terminating oxidative chain reactions.

Experimental Protocol: DPPH Radical Scavenging Assay [11] This assay provides a reliable method to measure the in vitro antioxidant capacity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Caption: Experimental workflow for the DPPH antioxidant assay.

Methodology:

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol and a positive control (e.g., ascorbic acid) in methanol.

-

Assay Plate: In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control to different wells.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. A control well should contain only 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 517 nm.

-

Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined by plotting inhibition percentage against compound concentration.

References

-

1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

-

(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. PubChem, National Center for Biotechnology Information. [Link]

-

(1-2-3-4-tetrahydroquinolin-3-yl)methanol. Ekart. [Link]

-

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol. PubChem, National Center for Biotechnology Information. [Link]

- Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline.

-

Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. ResearchGate. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. National Center for Biotechnology Information. [Link]

-

Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. ResearchGate. [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

4-(2-methyl-1,2,3,4-tetrahydroquinolin-7-yl)butan-2-ol. Stenutz. [Link]

-

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. National Center for Biotechnology Information. [Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]

-

Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

-

Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. 1000045-81-7 | 1,2,3,4-tetrahydroquinolin-7-ylmethanol - AiFChem [aifchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]

- 8. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

therapeutic potential of 7-substituted tetrahydroquinoline derivatives

The Therapeutic Potential of 7-Substituted Tetrahydroquinoline Derivatives

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents ranging from antimalarials to next-generation chemotherapeutics.[1] While the nitrogen atom (N1) and the C2/C4 positions have historically dominated structure-activity relationship (SAR) studies, the C7 position has emerged as a critical vector for optimizing potency, metabolic stability, and target selectivity.[1]

This technical guide analyzes the specific therapeutic utility of 7-substituted THQ derivatives. It synthesizes recent breakthroughs in mTOR inhibition and antimalarial efficacy, providing researchers with actionable protocols for synthesis and biological evaluation.[1] By leveraging the 7-position as a "solubility vector" or "lipophilic anchor," drug developers can access novel chemical space that circumvents common resistance mechanisms found in quinoline-based drugs.[2]

Structural Significance & SAR Analysis[1][2][3][4][5]

The THQ core functions as a semi-rigid scaffold. The 7-position, located meta to the ring nitrogen, offers unique electronic and steric properties compared to the more commonly functionalized 6-position.[1]

The "7-Vector" Advantage[2]

-

Electronic Modulation: Substituents at C7 can fine-tune the basicity of the N1 nitrogen via inductive effects without the direct resonance interference seen at C6 (para). This is crucial for optimizing membrane permeability and intracellular accumulation.[2]

-

Binding Pocket Geometry: In many kinase and bromodomain binding pockets, the C7 vector points towards solvent-exposed regions or specific hydrophobic clefts (e.g., the WPF shelf in BET proteins), allowing for the attachment of bulky solubilizing groups (morpholines, piperazines) or lipophilic tails without disrupting the core binding mode.[1]

-

Metabolic Blocking: Unsubstituted positions on the benzenoid ring are prone to oxidation by CYP450 enzymes.[2] Fluorination or functionalization at C7 can block metabolic soft spots, extending the half-life of the molecule.

Table 1: Comparative SAR of THQ Substitution Sites

| Position | Primary Characteristic | Common Utility | Limitation |

| N1 | H-bond acceptor/donor | Solubility, Prodrug design | Can reduce permeability if too polar; steric clash with receptor walls.[2] |

| C2/C4 | Chiral centers | Stereoselectivity, potency | Synthetic complexity (requires asymmetric synthesis).[1][2] |

| C6 | Para to Nitrogen | Main vector for pharmacophores | Often metabolically labile; crowded if N1 is substituted.[2] |

| C7 | Meta to Nitrogen | Lipophilic/Solubility Vector | Less explored; offers novel IP space; ideal for PROTAC linkers. |

Therapeutic Case Studies

Oncology: mTOR Inhibition

Recent studies have identified 7-substituted THQs as potent inhibitors of the Mechanistic Target of Rapamycin (mTOR), a central regulator of cell metabolism and growth.[2] Specifically, derivatives bearing a 7-amido-morpholine moiety have shown superior selectivity against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines compared to standard quinolines.[2]

-

Mechanism: The THQ core mimics the adenine ring of ATP, while the substituent at C7 extends into the affinity pocket of the mTOR kinase domain.[1]

-

Key Compound: N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (Compound 10e).[2]

-

IC50: 0.033 µM (A549 cells).[2]

-

Mode of Action: Induces apoptosis via the intrinsic mitochondrial pathway.

-

Infectious Disease: Antimalarial Activity

In the fight against drug-resistant Plasmodium falciparum, 7-substituted THQs act by inhibiting Protein Farnesyltransferase (PFT) or disrupting heme detoxification.[2]

-

SAR Insight: Electron-donating groups (e.g., -OMe, -OPh) at the 7-position significantly enhance activity against chloroquine-resistant strains (K1).[2] The 7-position substituent is believed to interact with a specific hydrophobic pocket in the parasite's target protein that is inaccessible to 6-substituted analogs.[2]

Technical Workflow: Chemical Synthesis

The synthesis of 7-substituted THQs often requires navigating regioselectivity issues, as electrophilic aromatic substitution typically favors the 6-position.[2] The following protocol utilizes a Nitration-Reduction-Coupling strategy to selectively access 7-functionalized derivatives.

Protocol 1: Synthesis of 7-Amido-THQ Derivatives

Objective: Synthesize a 7-benzamide substituted THQ scaffold.

Step 1: Protection & Nitration [2]

-

Protection: Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in DCM. Add Fmoc-Cl (11 mmol) and DIPEA (12 mmol) at 0°C. Stir for 2h to obtain N-Fmoc-THQ.

-

Nitration: Prepare a nitrating mixture of KNO₃ (1 eq) in concentrated H₂SO₄ at 0°C.

-

Add N-Fmoc-THQ dropwise.[2] Stir at 0°C for 15 min, then warm to RT for 2.5h.

-

Purification: The reaction yields a mixture of 6-nitro and 7-nitro isomers.[2] Separate via column chromatography (Hexane/EtOAc).[2] The 7-nitro isomer typically elutes first (verify with NMR; C7-H appears as a doublet with meta-coupling).[2]

Step 2: Deprotection & Reduction [2]

-

Deprotection: Treat the 7-nitro-Fmoc-THQ with 20% piperidine in DMF for 30 min to remove the Fmoc group.[2]

-

Reduction: Dissolve the free amine in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 12h.

-

Filtration: Filter through Celite to obtain 7-amino-1,2,3,4-tetrahydroquinoline.

Step 3: Functionalization (Amide Coupling)

-

Dissolve 7-amino-THQ (1 mmol) in anhydrous DCM.

-

Add Triethylamine (2 mmol) and the appropriate benzoyl chloride (1.1 mmol) (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride).

-

Stir at RT for 4-6h. Monitor by TLC.[2]

-

Isolation: Wash with NaHCO₃, brine, and water. Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH.

Technical Workflow: Biological Validation

Protocol 2: mTOR-Targeted MTT Cell Viability Assay

Objective: Quantify the antiproliferative potency of the synthesized 7-substituted THQ.

Reagents:

-

Cell Lines: A549 (Lung), MCF-7 (Breast), Vero (Normal/Control).[1][2]

-

MTT Reagent: 5 mg/mL in PBS.[2]

-

Solubilization Buffer: DMSO.[2]

Procedure:

-

Seeding: Seed cells in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Prepare serial dilutions of the test compound (0.01 µM to 100 µM) in culture medium (final DMSO < 0.1%). Add to wells in triplicate. Include Positive Control (e.g., Rapamycin or Everolimus) and Vehicle Control.[1]

-

Incubation: Incubate for 72h.

-

MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4h until purple formazan crystals form.

-

Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

-

Self-Validation Check: The Vero cell line IC50 should be >10x higher than cancer lines to demonstrate selectivity (Selectivity Index > 10).

-

Visualizations

Mechanism of Action: mTOR Signaling Pathway

The following diagram illustrates the downstream effects of THQ-mediated mTOR inhibition, leading to autophagy and apoptosis.

Caption: Figure 1. Mechanism of Action. 7-substituted THQs inhibit mTORC1, blocking proliferation and inducing autophagy.[1][2]

Synthesis Workflow: 7-Nitro Route

A visual guide to the regioselective synthesis protocol described in Section 3.

Caption: Figure 2.[2] Synthetic Pathway.[2][3][4][5][6][7][8][9] Isolation of the 7-nitro isomer is the critical stereoelectronic filter for this route.[2]

References

-

Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.[1][2] Preprints.org.[2] [Link]

-

Gosmini, R., et al. (2014). The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor.[1][2][10] Journal of Medicinal Chemistry.[2] [Link]

-

Hwang, J. Y., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity.[1][2][4] Journal of Medicinal Chemistry.[2] [Link]

-

Bhatt, H., et al. (2021). Design and Development of Tetrahydro-Quinoline Derivatives as Dual mTOR-C1/C2 Inhibitors for the Treatment of Lung Cancer.[2] Bioorganic Chemistry.[2][6][9] [Link][1][11]

-

Medicine for Malaria Venture. Pathogen Box: MMV692140 (Tetrahydroquinoline derivative).[2][12][13][Link][2]

Sources

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 2. medkoo.com [medkoo.com]

- 3. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 4. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

Methodological & Application

Application Note: Modular Synthesis of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Executive Summary

The synthesis of (1,2,3,4-tetrahydroquinolin-7-yl)methanol represents a critical intermediate step in the development of kinase inhibitors and GPCR ligands. This application note details a robust, scalable 3-step protocol starting from commercially available quinoline-7-carboxylic acid .

Unlike direct reduction strategies that often suffer from over-reduction (decahydroquinoline formation) or hydrogenolysis of the benzylic alcohol, this protocol utilizes a "Protect-Hydrogenate-Reduce" strategy. This ensures high chemoselectivity, preserving the aromatic benzene ring while selectively saturating the pyridine ring.

Core Advantages of This Protocol

-

Chemoselectivity: Avoids hydrogenolysis of the C-O bond by establishing the alcohol functionality after the hydrogenation step.

-

Scalability: Intermediates are stable solids or oils that can be purified without expensive chromatography in early stages.

-

Safety: Minimizes the use of high-pressure hydrogenation vessels by utilizing optimized catalytic conditions.

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing 7-substituted tetrahydroquinolines is the competing reduction pathways.

-

Pathway A (Direct Reduction of Alcohol): If one reduces quinoline-7-methanol directly, the benzylic C-OH bond is prone to hydrogenolysis (cleavage) under the Pd/C conditions required to reduce the ring, leading to 7-methyl-1,2,3,4-tetrahydroquinoline (impurity).

-

Pathway B (The Chosen Route): We employ an ester intermediate. The ester is electronically stable during ring hydrogenation and is subsequently reduced to the alcohol using a hydride donor that does not affect the aniline nitrogen.

Reaction Scheme Visualization

Figure 1: The "Protect-Hydrogenate-Reduce" strategy ensures the survival of the hydroxymethyl group.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl Quinoline-7-carboxylate

Objective: Convert the carboxylic acid to an ester to improve solubility in organic solvents and prevent catalyst poisoning during hydrogenation.

Reagents:

-

Quinoline-7-carboxylic acid (1.0 eq)

-

Methanol (Solvent/Reagent, anhydrous)

-

Thionyl Chloride (

, 2.0 eq)

Protocol:

-

Setup: Charge a round-bottom flask with Quinoline-7-carboxylic acid (e.g., 10.0 g, 57.7 mmol) and anhydrous Methanol (100 mL). Cool the suspension to 0°C in an ice bath.

-

Addition: Add Thionyl Chloride (8.4 mL, 115 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

, -

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

-

Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess

. -

Neutralization: Resuspend the residue in DCM (150 mL) and wash slowly with saturated

(aq) until pH ~8. -

Isolation: Dry the organic layer over

, filter, and concentrate.

Step 2: Selective Hydrogenation to Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Objective: Selectively reduce the pyridine ring while leaving the benzene ring and ester intact.

Reagents:

-

Methyl quinoline-7-carboxylate (1.0 eq)

-

10% Pd/C (10 wt% loading relative to substrate)

-

Methanol (0.2 M concentration)

-

Acetic Acid (5-10% v/v)

-

Hydrogen Gas (

, balloon or 50 psi)

Protocol:

-

Catalyst Loading: In a nitrogen-flushed flask (or Parr shaker bottle), add the ester substrate (e.g., 5.0 g) and Methanol (120 mL). Add Glacial Acetic Acid (12 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Safety: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation:

-

Method A (Balloon): Purge with

x3 and stir vigorously under a hydrogen balloon at RT for 16–24 hours. -

Method B (Parr Shaker - Preferred): Pressurize to 50 psi

and shake for 4–6 hours.

-

-

Monitoring: Monitor by LC-MS or NMR. Look for the disappearance of the aromatic pyridine protons (8.8–7.5 ppm region).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Neutralization: Concentrate the filtrate. Dissolve residue in EtOAc and wash with Sat.

to remove Acetic Acid. -

Isolation: Dry (

) and concentrate.-

Self-Validation: The product should show two triplets (approx 2.8 and 1.9 ppm) and a multiplet (3.3 ppm) in

NMR corresponding to the saturated ring.

-

Step 3: Reduction to (1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Objective: Reduce the ester to the primary alcohol.

Reagents:

-

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (1.0 eq)

- (LAH, 2.5 eq) - Note: Extra eq required to deprotonate the secondary amine.

-

Anhydrous THF

Protocol:

-

Setup: Flame-dry a flask and cool to 0°C under Argon/Nitrogen. Add

(2.5 eq) suspended in anhydrous THF. -

Addition: Dissolve the Step 2 ester in THF and add dropwise to the LAH suspension. Keep temp < 5°C.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench (Fieser Method): Cool to 0°C.

-

Add

mL Water (where -

Add

mL 15% NaOH. -

Add

mL Water.

-

-

Isolation: Stir until a granular white precipitate forms. Filter and wash with THF. Concentrate the filtrate.

-

Purification: If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your NMR data against these expected diagnostic signals.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Diagnostic Value |

| H-2 (THQ Ring) | 3.25 – 3.35 | Multiplet | Confirms Pyridine Reduction |

| H-3 (THQ Ring) | 1.90 – 2.00 | Multiplet | Confirms Pyridine Reduction |

| H-4 (THQ Ring) | 2.70 – 2.80 | Triplet | Confirms Pyridine Reduction |

| -CH2-OH | 4.50 – 4.60 | Singlet/Doublet | Confirms Ester Reduction |

| NH (Amine) | 3.50 – 4.00 | Broad Singlet | Confirms secondary amine |

| Aromatic Protons | 6.50 – 7.00 | Multiplets | Only 3 protons should remain |

Workup & Troubleshooting Logic

Figure 2: Decision matrix for evaluating reaction progression.

Critical Process Parameters (CPPs)

-

Hydrogenation Solvent pH: The reduction of quinoline is significantly faster in acidic media (Acetic Acid/MeOH). Neutral methanol may result in stalled reactions or require high pressure.

-

LAH Quench: The tetrahydroquinoline nitrogen is basic. During the LAH quench, ensure the pH does not become too acidic, or the product will stay in the aqueous phase as a salt. The Fieser quench (basic) is ideal.

-

Temperature Control: In Step 3, do not overheat before the quench. While the THQ ring is generally stable, high heat with active aluminum species can sometimes cause ring opening or coupling.

References

-

General Quinoline Hydrogenation

- Wang, Y., et al. "Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines." Journal of Organic Chemistry.

-

Source: (Validated General Method).

-

Transfer Hydrogenation Protocols (Alternative)

- He, L., et al.

-

Source:.

-

Lithium Aluminum Hydride Reduction Standards

- Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH.

-

Source:.

-

Specific Precursor Synthesis (Analogous)

- Patent WO2006055603. "Tetrahydroquinoline derivatives as modulators of androgen receptor.

-

Source:.

Sources

Process Development Guide: Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinoline-7-Methanol

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, GPCR ligands, and bromodomain inhibitors. The 7-hydroxymethyl derivative (Target 1 ) presents specific scale-up challenges, primarily regarding the regioselectivity of the reduction and the solubility profiles of zwitterionic intermediates.

This application note details a robust, three-stage protocol designed for multigram to kilogram scale-up. Unlike academic routes that may rely on expensive hydrides or hazardous reagents, this process prioritizes process safety , atom economy , and purification efficiency .

Key Process Features:

-

Regiocontrol: Exclusive reduction of the pyridine ring over the benzene ring.

-

Safety: Engineered controls for high-pressure hydrogenation and hydride quenching.

-

Purification: Avoidance of difficult chromatographic separations via salt formation and crystallization.

Retrosynthetic Strategy & Logic

Direct reduction of quinoline-7-carboxylic acid is complicated by the low solubility of the amino-acid zwitterion and the risk of over-reduction. Our optimized route utilizes an "Ester-First" strategy.

Rationale:

-

Solubility: Converting the acid to the methyl ester dramatically improves solubility in organic solvents (MeOH, Toluene), facilitating homogeneous hydrogenation.

-

Chemoselectivity: The ester group withdraws electron density from the benzene ring, further deactivating it toward hydrogenation and ensuring selectivity for the pyridine ring.

-

Risk Mitigation: Reducing the ester after ring hydrogenation avoids the risk of hydrogenolysis of the benzylic alcohol (a common failure mode when reducing the alcohol-quinoline first).

Pathway Visualization

Detailed Experimental Protocols

Stage 1: Fischer Esterification

Objective: Preparation of Methyl Quinoline-7-carboxylate. Scale: 1.0 kg Input

-

Reagents: Quinoline-7-carboxylic acid (1.0 equiv), Methanol (10 vol), H₂SO₄ (conc., 1.5 equiv).

-

Equipment: Glass-lined reactor with reflux condenser and scrubber.

Protocol:

-

Charge Quinoline-7-carboxylic acid (1.0 kg) and Methanol (10 L) to the reactor.

-

Critical Step: Add H₂SO₄ slowly at <30°C. Exotherm warning.

-

Heat to reflux (65°C) for 12–16 hours. Monitor by HPLC (Target: <1% starting material).

-

Cool to 0–5°C. Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.

-

Remove MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (3 x 4 L).

-

Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from minimal hot methanol or heptane/EtOAc if necessary.

-

Expected Yield: 90–95%

-

Checkpoint: Verify purity by ¹H NMR (Look for methyl singlet ~3.9 ppm).

-

Stage 2: Selective Catalytic Hydrogenation

Objective: Reduction of the pyridine ring to form Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate. Scale: 500 g Input

-

Reagents: Methyl Quinoline-7-carboxylate, 10% Pd/C (50% water wet, 5 wt% loading), Methanol (10 vol).

-

Equipment: High-pressure Hastelloy or Stainless Steel Autoclave.

Scientific Insight: The pyridine ring in quinoline is easier to reduce than the benzene ring. However, over-reduction to the decahydroquinoline is possible at high temperatures. We utilize the electron-withdrawing nature of the ester at C7 to slightly deactivate the benzene ring, enhancing selectivity.

Protocol:

-

Inerting: Purge autoclave with Nitrogen (3 cycles) to remove Oxygen. Safety Critical: O₂ + H₂ + Pd/C = Explosion.

-

Charge Methanol and the ester substrate.

-

Charge Pd/C catalyst as a slurry in Methanol. Do not add dry catalyst to solvent.

-

Seal reactor. Purge with Nitrogen (3x), then Hydrogen (3x).

-

Pressurize to 20–30 bar (300–450 psi) H₂.

-

Heat to 50–60°C . Stirring rate must ensure high gas-liquid mass transfer (>800 rpm for lab scale).

-

Monitor H₂ uptake. Reaction typically completes in 6–10 hours.

-

Workup: Cool to 20°C. Vent H₂. Purge with Nitrogen.[1]

-

Filter catalyst through a Celite pad (keep wet to prevent pyrophoric ignition).

-

Concentrate filtrate to yield the THQ-ester.

Stage 3: Ester Reduction to Alcohol

Objective: Conversion to 1,2,3,4-tetrahydroquinoline-7-methanol. Scale: 400 g Input

-

Reagents: LiAlH4 (Lithium Aluminum Hydride) pellets or solution (2.0 equiv) OR Red-Al (Vitride).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Equipment: Cryogenic reactor or jacketed vessel with efficient cooling.

Protocol (LiAlH4 Method):

-

Charge anhydrous THF (10 vol) and LiAlH4 (2.0 equiv) to the reactor under Nitrogen.

-

Cool to 0°C.

-

Addition: Dissolve the THQ-ester in THF (5 vol) and add dropwise, maintaining internal temp <10°C. Strong Exotherm.

-

Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Quench (Fieser Method): Cool to 0°C.

-

Add Water (1 mL per g LiAlH4).

-

Add 15% NaOH (1 mL per g LiAlH4).

-

Add Water (3 mL per g LiAlH4).

-

-

Stir until a granular white precipitate forms (Lithium aluminates).

-

Filter off salts. Wash cake with THF.

-

Concentrate filtrate.

-

Final Purification: The product may solidify. Recrystallize from Ethanol/Hexanes or convert to HCl salt for storage.

Process Safety & Hazard Analysis

Scale-up introduces thermal and pressure hazards not visible on the milligram scale.

Hydrogenation Safety Loop

Critical Hazards Table

| Operation | Hazard | Mitigation Strategy |

| Catalyst Handling | Pd/C is pyrophoric when dry. | Always handle as a water-wet paste (50%). Keep under N₂. Have Class D extinguisher ready. |

| Hydrogenation | H₂ gas is explosive (LEL 4%). | Continuous O₂ monitoring in suite. Ground all equipment to prevent static discharge. Burst discs on autoclaves. |

| LAH Quench | H₂ evolution + Exotherm. | Use Fieser workup (controlled stoichiometry). Maintain T < 10°C. Use reflux condenser during quench. |

Analytical Specifications

To validate the process, the following specifications should be met at the final stage:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆):

- 6.80 (d, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 6.35 (s, 1H, Ar-H).

- 4.90 (t, 1H, OH).

- 4.35 (d, 2H, CH₂OH).

- 3.15 (t, 2H, N-CH₂).

- 2.60 (t, 2H, Ar-CH₂).

- 1.75 (m, 2H, CH₂).

-

HPLC Purity: >98.0% (a/a).

-

Residual Solvents: THF < 720 ppm, MeOH < 3000 ppm (ICH Q3C limits).

References

-

Zhou, Y.-G., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society.[1][7] [Link]

-

Wang, D.-S., et al. (2011). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Ruthenium Catalysts. Chemical Reviews. [Link]

-

Sterling Pharma Solutions. (2023). De-risking hydrogenation: Establishing standard operating procedures.[1][8][9][Link]

-

Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations.[8][9][10][11] ACS Chemical Health & Safety.[7] [Link]

-

Common Organic Chemistry. (2023). Reduction of Carboxylic Acids and Esters.[7][12][13][Link]

- Anderson, N. G. (2012). Practical Process Research and Development, a Guide for Organic Chemists. Academic Press. (Standard text for Fieser workup and scale-up protocols).

Sources

- 1. GT Digital Repository [repository.gatech.edu]

- 2. researchgate.net [researchgate.net]

- 3. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 10. helgroup.com [helgroup.com]

- 11. chem.wisc.edu [chem.wisc.edu]

- 12. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 13. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrogenation of Quinoline-7-methanol

Welcome to the technical support center for the catalytic hydrogenation of quinoline-7-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental challenges, and optimize the yield of the target product, 7-methyl-decahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quinoline-7-methanol hydrogenation in drug development?

The hydrogenation of quinoline-7-methanol is a critical transformation aimed at producing 7-methyl-decahydroquinoline. This saturated heterocyclic scaffold is a valuable building block in medicinal chemistry due to its three-dimensional structure, which can lead to improved metabolic stability, and binding affinity to biological targets.

Q2: What are the expected products and major potential side products in this reaction?

The desired product is the fully saturated 7-methyl-decahydroquinoline. However, the reaction can yield several intermediates and side products, including partially hydrogenated species like 7-methyl-1,2,3,4-tetrahydroquinoline and 7-methyl-5,6,7,8-tetrahydroquinoline. A significant side reaction to consider is the hydrogenolysis of the benzylic C-O bond of the methanol group, which would result in the formation of 7-methyl-decahydroquinoline without the hydroxyl group.

Q3: Which catalysts are typically recommended for this transformation?

A range of heterogeneous catalysts can be employed, with the choice significantly impacting selectivity and yield. Noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are commonly used. Rhodium and Ruthenium-based catalysts are also effective.[1][2] For specific selectivities or to avoid certain side reactions, other catalysts like Nickel Phosphide (Ni₂P) or Cobalt-based systems can be considered.[1][3]

Q4: What are the key reaction parameters that I need to control?

The success of the hydrogenation is highly dependent on a fine balance of several parameters:

-

Hydrogen Pressure: Higher pressures generally increase the reaction rate but can also promote over-hydrogenation or undesirable side reactions.[4]

-

Temperature: Increased temperature can enhance the reaction rate but may also lead to catalyst deactivation or an increase in byproducts.[1]

-

Solvent: The choice of solvent (e.g., alcohols like ethanol or methanol, or aprotic solvents like THF) can influence catalyst activity and selectivity.[5][6]

-

Catalyst Loading: The amount of catalyst used will affect the reaction rate. An optimal loading should be determined experimentally.

-

Substrate Purity: Impurities in the starting material can act as catalyst poisons.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

A stalled reaction is a common issue that can often be resolved through a systematic evaluation of the reaction components and conditions.

Caption: Troubleshooting workflow for low/no conversion.

-

Inactive Catalyst: Catalysts, especially those like Palladium on carbon, can be pyrophoric and lose activity if handled improperly in the air.[7] Always handle fresh catalysts under an inert atmosphere (e.g., nitrogen or argon). If catalyst deactivation is suspected, filter the reaction mixture and add a fresh batch of the catalyst.[4] Pearlmann's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be a suitable alternative.[5]

-

Catalyst Poisoning: The quinoline nitrogen itself or impurities in the starting material or solvent can act as catalyst poisons.[7][8] Common poisons include sulfur compounds (thiols, thioethers), halides, and other nitrogen-containing heterocycles.[7] If poisoning is suspected, purifying the starting material and using high-purity solvents is crucial. Analyzing the substrate for trace impurities using techniques like ICP-MS can help identify metallic poisons.[7]

-

Insufficiently Forcing Conditions: Some hydrogenations require higher temperatures and pressures to proceed at a reasonable rate.[4][5] If the reaction is sluggish, consider incrementally increasing the temperature or pressure. However, be aware that harsher conditions can also lead to an increase in side products.

Problem 2: Poor Selectivity - Formation of Intermediates or Byproducts

Achieving high selectivity for 7-methyl-decahydroquinoline requires careful control over the reaction to avoid the accumulation of partially hydrogenated intermediates or the formation of undesired byproducts.

Caption: Hydrogenation pathways of quinoline-7-methanol.

-

Preventing Hydrogenolysis: The cleavage of the C-O bond in the 7-methanol group is a key concern. This side reaction is often promoted by acidic conditions and certain catalysts like Pd/C.[9]

-

Catalyst Choice: Consider using a less acidic catalyst support or a different metal. For instance, Rhodium or Ruthenium catalysts may show lower hydrogenolysis activity compared to Palladium.

-

Solvent and Additives: Running the reaction in a neutral or slightly basic medium can suppress hydrogenolysis. The addition of small amounts of a non-poisoning base may be beneficial.

-

Temperature Control: Lowering the reaction temperature can often reduce the rate of hydrogenolysis relative to the desired hydrogenation.

-

-

Avoiding Accumulation of Intermediates: If the reaction stalls at the tetrahydroquinoline stage, it may indicate catalyst deactivation by the partially hydrogenated product.

-

Increase Reaction Time/Temperature/Pressure: More forcing conditions may be required to drive the reaction to completion.

-

Catalyst Selection: Some catalysts are more effective at hydrogenating the second aromatic ring. For example, nickel phosphide catalysts have shown high efficacy in saturating quinolines to decahydroquinolines.[1]

-

Quantitative Data Summary

The choice of catalyst and reaction conditions has a profound impact on the outcome. The following table summarizes representative data from the literature for quinoline hydrogenation. Note that the optimal conditions for quinoline-7-methanol may vary.

| Catalyst | Substrate | Temp (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity (%) | Reference |

| Pd/PZs | Quinoline | 40 | 1.5 | - | 98.9 | >98.5 (for THQ) | [1] |

| Ru/Montmorillonite | Quinoline | 140 | 30 | Water | >99 | 98.1 (for DHQ) | [1] |

| Co@SiO₂ | Quinoline | 100 | 50 | Methanol | >99 | >99 (for THQ) | [10] |

| Al₂O₃–Pd–D/Ni | Quinoline | 100 | 6 | Ethanol | 100 | >99 (for THQ) | [11] |

| BaH₂ | Quinoline | 150 | 50 | THF | >99 | High (for THQ) | [12] |

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation in a Parr Reactor

This protocol provides a general guideline for performing the hydrogenation of quinoline-7-methanol. Safety Warning: Hydrogenation reactions under pressure should be conducted with appropriate safety precautions, including the use of a blast shield.[13][14][15]

-

Catalyst Handling: In a fume hood, carefully weigh the desired amount of catalyst (e.g., 5-10 wt% of the substrate) and add it to the Parr reactor vessel. If using a pyrophoric catalyst like Pd/C, perform this step under a slow stream of nitrogen.[14]

-

System Setup: Add a stir bar to the vessel. Add the solvent (e.g., ethanol) down the side of the vessel to wet the catalyst without creating dust.[14]

-

Substrate Addition: Dissolve the quinoline-7-methanol in the reaction solvent and add it to the vessel. The total liquid volume should not exceed half the volume of the reactor.[15]

-

Assembly and Purging: Securely assemble the Parr reactor. Purge the system by pressurizing with nitrogen (or argon) and then venting. Repeat this cycle 3-5 times. Then, purge with hydrogen gas in the same manner to remove all air.[13]

-

Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120 °C).

-

Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. Alternatively, aliquots can be carefully taken (after cooling and depressurizing the reactor) for analysis by GC-MS or TLC.[13]

-

Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature, and carefully vent the excess hydrogen. Purge the system with nitrogen. The catalyst can be removed by filtration through a pad of Celite. The filtrate can then be concentrated and purified.

Protocol 2: Reaction Monitoring by GC-MS

-

Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Dilute the sample with a suitable solvent (e.g., ethyl acetate or methanol) to an approximate concentration of 10 µg/mL.[16][17] If the catalyst is present, filter the sample through a syringe filter.

-

GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Use a standard non-polar column (e.g., DB-5 or equivalent).[10]

-

Method Parameters: A typical temperature program could be: initial temperature of 50°C, ramp to 300°C at 10-20°C/min.[10]

-

Data Interpretation: Identify the peaks for the starting material, intermediates, and the final product based on their retention times and mass spectra. Quantify the relative peak areas to determine the conversion and selectivity.

References

-

Mild hydrogenation of quinoline: 1. Role of reaction parameters. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Supporting Information One-pot dual catalysis for the hydrogenation of heteroarenes and arenes. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

-

Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. (2016). The Chemical Record, 16(5), 2697-2711. [Link]

-

My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015, July 2). Reddit. Retrieved February 20, 2026, from [Link]

-

Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. Retrieved February 20, 2026, from [Link]

-

Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025). Catalysis Science & Technology. [Link]

-

Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Organic Chemistry Resources Worldwide. Retrieved February 20, 2026, from [Link]

-

Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025). ACS Omega. [Link]

-

Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (2025). MDPI. [Link]

-

Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Boosted Electrocatalytic Hydrogenation of Quinoline over an Electroreconstructed Cobalt Transition Metal-Based Catalyst. (2026). ACS Applied Materials & Interfaces. [Link]

-

Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. (2020). Nature Communications, 11(1), 5851. [Link]

-

Hydrogenation troubleshooting. (2023, February 17). Reddit. Retrieved February 20, 2026, from [Link]

- Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(2), 23-28.

-

Activity of the catalysts for the hydrogenation of quinoline. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Reaction pathway of benzyl alcohol hydrogenolysis. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline. (2024). Catalysts, 14(8), 649. [Link]

-

(PDF) Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline. (2026). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. (2023). The Journal of Organic Chemistry. [Link]

-

Parr Hydrogenation Apparatus Safety procedure. (2022, March 20). University of Rochester. Retrieved February 20, 2026, from [Link]

-

Spiro‐Bicyclic Bisborane Catalysts for Metal‐Free Chemoselective and Enantioselective Hydrogenation of Quinolines. (2014). Angewandte Chemie International Edition, 53(44), 11913-11917. [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved February 20, 2026, from [Link]

-

SOP: PARR HYDROGENATION APPARATUS. (n.d.). University of Cape Town. Retrieved February 20, 2026, from [Link]

-

An efficient catalytic system for the hydrogenation of quinolines. (2007). Catalysis Communications, 8(11), 1739-1742. [Link]

-

The synthesis of key decahydroquinoline intermediate 12. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Screening of hydrogenation conditions in the Parr reactor. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. (2020). Letters in Organic Chemistry, 17(11), 856-862. [Link]

-

Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (2022). Nature Communications, 13(1), 1-10. [Link]

-

Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (2025). Angewandte Chemie International Edition. [Link]

-

Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021). Molecules, 26(24), 7529. [Link]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands. Retrieved February 20, 2026, from [Link]

-

Total synthesis of decahydroquinoline poison frog alkaloids ent-cis-195a and cis-211a. (2021). U-Toyama Repository. Retrieved February 20, 2026, from [Link]

-

Aromatic Alcohols as Model Molecules for Studying Hydrogenolysis Reactions Promoted by Palladium Catalysts. (n.d.). IRIS. Retrieved February 20, 2026, from [Link]

-

Chemoselective hydrogenation of quinolines and other N-heterocycles. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Scheme 3. Hydrogenation of alkenes, alkynes, and quinolines and... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Chemoselective benzyl group hydrogenolysis in the presence of a quinoline fragment. (2019, October 15). ResearchGate. Retrieved February 20, 2026, from [Link]

-

An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012). Journal of the American Chemical Society, 134(40), 16536-16539. [Link]

-

Recent Advances of Pd/C-Catalyzed Reactions. (2021). Catalysts, 11(9), 1078. [Link]

-

Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. (2024). Advanced Synthesis & Catalysis. [Link]

-

Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]

-

Dehydrogenation of benzyl alcohol with N2O as the hydrogen acceptor catalyzed by the rhodium(i) carbene complex: insights from quantum chemistry calculations. (2019). Dalton Transactions, 48(21), 7249-7258. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. reddit.com [reddit.com]

- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Simple s-block metal hydrides for selective hydrogenation of quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. campuscore.ariel.ac.il [campuscore.ariel.ac.il]

- 15. science.uct.ac.za [science.uct.ac.za]

- 16. benchchem.com [benchchem.com]

- 17. uoguelph.ca [uoguelph.ca]

resolving solubility issues of tetrahydroquinoline intermediates

Technical Support Center: Tetrahydroquinoline Intermediates

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling tetrahydroquinoline (THQ) intermediates. THQs are a vital scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] However, their journey from synthesis to biological assay is often hampered by a significant, practical challenge: poor solubility. This guide provides in-depth, experience-based answers and troubleshooting protocols to address the common solubility issues encountered in the lab.

Frequently Asked Questions (FAQs)

This section is designed to provide direct answers to the most common questions we receive. The questions are categorized to help you quickly find the information you need.

Category 1: Understanding the Core Problem

Q1: Why are my tetrahydroquinoline intermediates so difficult to dissolve, especially in aqueous buffers?

A: The solubility challenge with THQ intermediates stems from a combination of their fundamental physicochemical properties.

-

Predominantly Hydrophobic Structure: The core of a THQ is a fused bicyclic system, which is rigid, planar, and rich in carbon-hydrogen bonds. This makes the molecule inherently lipophilic (hydrophobic), meaning it prefers non-polar environments over water. The parent 1,2,3,4-tetrahydroquinoline has a LogP of approximately 2.3, indicating its preference for an organic phase over an aqueous one.[3]

-

Strong Crystal Lattice Energy: Many THQ intermediates are crystalline solids. The molecules in the crystal are packed in a highly ordered, stable arrangement held together by strong intermolecular forces. For the compound to dissolve, the solvent molecules must provide enough energy to overcome this crystal lattice energy. Poorly soluble compounds often have high melting points, which is an indirect indicator of strong lattice forces that resist dissolution.[4]

-

Weak Basicity: The nitrogen atom in the tetrahydro- part of the ring system is a weak base. The predicted pKa of 1,2,3,4-tetrahydroquinoline is around 5.09.[5][6][7] This means that at a neutral pH of 7.4 (typical for biological assays), the molecule is almost entirely in its neutral, un-ionized, and less soluble form. It requires a significantly acidic environment to become protonated and thus more water-soluble.[8][9]

Q2: I've noticed my THQ analogue is less soluble than the parent scaffold. Why would that be?

A: Substituents added to the parent THQ scaffold during synthesis play a critical role in modifying its properties. While some groups can enhance solubility (e.g., morpholine), others can drastically reduce it.[1]

-

Increased Lipophilicity: Adding bulky, non-polar groups (like benzyl, tert-butyl, or additional aromatic rings) increases the overall hydrophobicity of the molecule, making it even less compatible with aqueous media.

-

Hydrogen Bonding: Functional groups like amides or ureas can form strong intermolecular hydrogen bonds with each other in the solid state, increasing the crystal lattice energy and making the compound harder to dissolve.

-

Molecular Symmetry: Highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and lower solubility compared to less symmetrical isomers.

Category 2: Initial Troubleshooting & Solvent Selection

Q3: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A: The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffer is rarely successful for this class of compounds.

-

Start with Dimethyl Sulfoxide (DMSO): DMSO is the universal starting solvent in early-stage drug discovery for good reason. It is a powerful, aprotic, and water-miscible solvent capable of dissolving a wide range of organic compounds, including many challenging THQ intermediates.[10] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

-

Serial Dilution: Once you have a clear stock solution, you can perform serial dilutions into your aqueous buffer. It is crucial to ensure vigorous mixing (vortexing) immediately upon adding the DMSO stock to the buffer. This rapid dispersion helps prevent the compound from precipitating out due to "solvent shock".[11]

-

Control the Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible, typically ≤1% DMSO, to avoid artifacts or toxicity in biological systems.[12]

Q4: DMSO isn't working for my compound, or I need an alternative. What other organic solvents should I consider for stock solutions?

A: While DMSO is the first choice, other solvents can be effective, depending on your compound's specific structure and the requirements of your downstream application.

| Solvent | Class | Key Characteristics & Considerations |

| Dimethylformamide (DMF) | Aprotic, Polar | Similar dissolving power to DMSO. A common alternative. |

| N-Methyl-2-pyrrolidone (NMP) | Aprotic, Polar | Excellent solubilizing power, sometimes superior to DMSO for certain heterocycles.[10] |

| Ethanol / Methanol | Protic, Polar | Good for less lipophilic THQs. Can be less aggressive than DMSO/DMF. Often used in co-solvent systems.[13] |

| Dichloromethane (DCM) / Tetrahydrofuran (THF) | Aprotic, Moderate Polarity | Primarily used for chemical synthesis workups and purification. Generally not used for creating stock solutions for biological assays due to high volatility and cell toxicity.[13] |

Table 1: Common Organic Solvents for THQ Intermediates.

Important: Always use high-purity, anhydrous solvents to prepare stock solutions, as water can significantly reduce the solubility of hydrophobic compounds in organic solvents.

Category 3: Advanced Solubilization Strategies

Q5: I can make a DMSO stock, but the compound precipitates when I dilute it into my pH 7.4 buffer. What's happening and how can I fix it?

A: This is a classic case of pH-dependent solubility. Your THQ, being a weak base, is soluble in its protonated (charged) state but precipitates in its neutral (uncharged) state at pH 7.4.[8][14][15]

-

The Causality: At acidic pH (well below the pKa of ~5), the secondary amine on the THQ ring is protonated (-NH₂⁺-), forming a salt-like, charged species that is readily solvated by water. As you dilute this into a buffer at pH 7.4, the environment becomes basic relative to the compound's pKa. The proton is removed, returning the amine to its neutral (-NH-) form, which is much less water-soluble and crashes out of solution.[16]

-

The Solution: pH Adjustment. The most effective strategy is to lower the pH of your final solution.

-

First, try preparing your buffer at a lower pH, such as pH 6.0 or 5.0, if your assay can tolerate it.

-

Alternatively, you can prepare a highly concentrated "acidified stock." Dissolve your compound in 100% DMSO, then add a small molar excess of a strong acid like HCl. This pre-forms the more soluble hydrochloride salt. When you dilute this stock into your buffer, the solubility is often kinetically improved, though it may still precipitate over time.

-

Q6: pH adjustment isn't an option for my cell-based assay. What other formulation strategies can I use?

A: When pH modification is not feasible, you must turn to more advanced formulation techniques. These methods aim to keep the drug in a high-energy, soluble state or encapsulate it in a carrier system.

-

Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to the final aqueous buffer can increase the solubility of your THQ intermediate.[17][18] Co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) work by reducing the overall polarity of the water, making it a more favorable environment for the hydrophobic compound.[17][19] Start by evaluating final concentrations of 1-5% co-solvent in your buffer.

-

Amorphous Solid Dispersions (ASDs): This is a powerful technique used in pharmaceutical development.[20] It involves dissolving the crystalline API along with a polymer (like Kollidon® VA64 or PVP) in a common solvent and then rapidly removing the solvent (e.g., by spray drying).[21] This traps the API in a high-energy, amorphous (non-crystalline) state within the polymer matrix, which can dramatically increase its aqueous solubility and dissolution rate.[22]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[23] They can encapsulate the hydrophobic THQ molecule within their core, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for this application.[10]

Troubleshooting Workflows & Protocols

Logical Troubleshooting Flow for a Precipitated Compound

When faced with an insoluble compound, a systematic approach is key. The following diagram outlines a decision-making workflow to diagnose and solve the problem.

Caption: A step-by-step workflow for troubleshooting THQ solubility.

Protocol: High-Throughput Kinetic Solubility Screening

This protocol allows you to quickly assess the kinetic solubility of your THQ intermediate in a specific buffer, which is crucial before running larger experiments. Kinetic solubility measures how much of a compound, added from a DMSO stock, can remain in an aqueous solution under specific conditions (e.g., time, temperature).[12][24] This is often measured by nephelometry (light scattering) or turbidimetry, where an increase in signal indicates precipitation.[25][26]

Materials:

-

Test THQ intermediate(s)

-

10 mM stock solution of each THQ in 100% DMSO

-

Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Clear 96-well or 384-well microplate

-

Plate reader with nephelometry or absorbance (turbidity) capability

-

Multichannel pipette

Procedure:

-

Prepare Compound Plate: In a microplate, create a serial dilution of your 10 mM DMSO stock. For example, perform a 2-fold serial dilution across 10 wells to generate a concentration range from 10 mM down to ~20 µM.

-

Dispense into Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the compound plate into the corresponding wells of a fresh assay plate.

-

Initiate Precipitation: Using a multichannel pipette, rapidly add a larger volume (e.g., 98 µL) of your pre-warmed (e.g., 25°C) assay buffer to each well. This brings the final volume to 100 µL and the final DMSO concentration to 2%. Mix immediately by pipetting up and down or by shaking the plate.

-

Incubate: Let the plate incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[27]

-

Measure: Read the plate on a nephelometer or measure the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light. The signal in this case is due to light scattering by precipitated particles.

-

Data Analysis: Plot the nephelometry/turbidity signal against the compound concentration. The kinetic solubility limit is the concentration at which the signal begins to sharply increase, indicating the onset of precipitation.[25]

| Parameter | Recommended Setting | Rationale |

| Stock Solvent | 100% DMSO | Maximizes initial dissolution of the compound.[10] |

| Final Solvent Conc. | 1-2% | Balances solubility enhancement with minimizing solvent effects on the assay.[12] |